4-Hydroxy Romifidine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

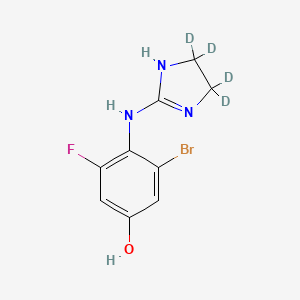

4-Hydroxy Romifidine-d4 is a deuterated analog of 4-Hydroxy Romifidine. It is a biochemical compound with the molecular formula C9H5D4BrFN3O and a molecular weight of 278.11 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 4-Hydroxy Romifidine-d4 involves the incorporation of deuterium atoms into the structure of 4-Hydroxy RomifidineThe reaction conditions often require the use of deuterated reagents to achieve the desired isotopic labeling

Chemical Reactions Analysis

4-Hydroxy Romifidine-d4 undergoes various chemical reactions, including:

Scientific Research Applications

4-Hydroxy Romifidine-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

Drug Development: Serves as a reference substance for drug impurities and reagents.

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.

Environmental Studies: Used to study the environmental impact of various compounds.

Mechanism of Action

The mechanism of action of 4-Hydroxy Romifidine-d4 is related to its parent compound, Romifidine, which is an α2-adrenergic agonist. It exerts its effects by binding to α2-adrenergic receptors, leading to the inhibition of norepinephrine release. This results in sedative and analgesic effects . The deuterated form, this compound, is primarily used for research purposes and may not exhibit the same pharmacological effects as Romifidine.

Comparison with Similar Compounds

4-Hydroxy Romifidine-d4 is unique due to its deuterated structure, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. Similar compounds include:

4-Hydroxy Romifidine: The non-deuterated analog with similar chemical properties but different isotopic composition.

Romifidine: The parent compound used as a sedative and analgesic.

Other α2-adrenergic agonists: Such as Clonidine and Dexmedetomidine, which have similar pharmacological effects but different chemical structures.

Biological Activity

4-Hydroxy Romifidine-d4 is a deuterated derivative of Romifidine, a well-known α2-adrenergic receptor agonist primarily used in veterinary medicine for sedation and analgesia in large animals, particularly horses. The introduction of deuterium in its molecular structure enhances its pharmacokinetic properties, making it a valuable compound for research in pharmacology and biochemistry.

- Molecular Formula : C9H5D4BrFN3O

- Molecular Weight : 278.11 g/mol

- CAS Number : 1346598-56-8

This compound acts primarily as an agonist at the α2-adrenergic receptors . This action leads to several downstream effects:

- Decrease in cyclic AMP (cAMP) production.

- Inhibition of calcium channels.

- Activation of inwardly rectifying potassium channels.

These mechanisms contribute to its sedative and analgesic properties, making it effective in managing pain and anxiety in animals.

Biological Activity

The biological activity of this compound has been characterized through various studies focusing on its pharmacodynamics and pharmacokinetics:

Sedation and Analgesia

Research indicates that this compound provides significant sedation and analgesia. For instance, studies have shown that the compound produces long-lasting sedation in horses, correlating with its extended terminal elimination half-life . The sedative effects were observed to last for approximately 120 minutes post-administration, demonstrating its efficacy as a tranquilizer .

Pharmacokinetics

A study conducted on the pharmacokinetics of Romifidine (the non-deuterated form) provides insights into the behavior of its deuterated counterpart. The pharmacokinetic profile was described using a two-compartment model:

- Terminal Elimination Half-Life : Approximately 138.2 minutes.

- Volume of Distribution (Central) : 1.89 L/kg.

- Maximum Plasma Concentration (Cmax) : 51.9 ng/mL at 4 minutes post-administration.

- Systemic Clearance : 32.4 mL/min/kg .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is helpful to compare it with other α2-adrenergic receptor agonists:

| Compound | Use Case | Sedative Effect | Pharmacokinetics |

|---|---|---|---|

| Romifidine | Veterinary sedation | High | Long half-life, rapid onset |

| Clonidine | Hypertension treatment | Moderate | Shorter half-life than Romifidine |

| Dexmedetomidine | Intensive care sedation | Very High | Longer half-life than Romifidine |

| Xylazine | Veterinary analgesia | High | Variable depending on species |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Equine Sedation Study : A study involving Thoroughbred horses demonstrated that intravenous administration of Romifidine led to significant sedation scores compared to baseline measurements, with marked reductions in heart rate and increases in mean arterial pressure .

- Dosage Effect Study : Research on varying dosages indicated that higher doses resulted in more profound sedative effects without significant adverse reactions, suggesting a favorable safety profile for the compound .

- Pharmacodynamic Correlation : The relationship between plasma concentration and observed sedative effects was statistically significant, indicating predictable pharmacodynamics that can guide clinical use .

Properties

Molecular Formula |

C9H9BrFN3O |

|---|---|

Molecular Weight |

278.11 g/mol |

IUPAC Name |

3-bromo-5-fluoro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol |

InChI |

InChI=1S/C9H9BrFN3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2 |

InChI Key |

QTQCLVCVYUEIOY-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Br)O)F)([2H])[2H])[2H] |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Br)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.